molecular formula C32H29PSn B14444255 Diphenyl[2-(triphenylstannyl)ethyl]phosphane CAS No. 75271-64-6

Diphenyl[2-(triphenylstannyl)ethyl]phosphane

Cat. No.: B14444255
CAS No.: 75271-64-6
M. Wt: 563.3 g/mol
InChI Key: VWYVXOZWNIFNOH-UHFFFAOYSA-N
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Description

Diphenyl[2-(triphenylstannyl)ethyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a diphenyl group and a 2-(triphenylstannyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[2-(triphenylstannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable stannylated ethyl halide. One common method is the reaction of diphenylphosphine with 2-(triphenylstannyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[2-(triphenylstannyl)ethyl]phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Stille coupling reactions.

Major Products

Scientific Research Applications

Diphenyl[2-(triphenylstannyl)ethyl]phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl[2-(triphenylstannyl)ethyl]phosphane in chemical reactions involves the coordination of the phosphane group to metal centers, facilitating various catalytic processes. The stannyl group can undergo transmetalation with palladium catalysts, enabling the formation of new carbon-carbon bonds in Stille coupling reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[2-(triphenylstannyl)ethyl]phosphane is unique due to the presence of both a phosphane group and a bulky triphenylstannyl group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of new carbon-carbon bonds through Stille coupling. The steric hindrance provided by the triphenylstannyl group can also influence the reactivity and selectivity of the compound in various catalytic processes .

Properties

CAS No.

75271-64-6

Molecular Formula

C32H29PSn

Molecular Weight

563.3 g/mol

IUPAC Name

diphenyl(2-triphenylstannylethyl)phosphane

InChI

InChI=1S/C14H14P.3C6H5.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;3*1-2-4-6-5-3-1;/h3-12H,1-2H2;3*1-5H;

InChI Key

VWYVXOZWNIFNOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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